9-Fluorophenanthrene

Medicinal Chemistry Physicochemical Properties ADME

9-Fluorophenanthrene (CAS 440-21-1) is a uniquely fluorinated PAH scaffold. Its C-F bond at the 9-position imparts distinct electronic modulation while maintaining minimal steric bulk. This enables precise HOMO tuning for durable OLEDs, provides an unambiguous 19F/1H NMR signature for quantitation, and serves as a versatile precursor to chiral ligands for asymmetric catalysis. Choose this compound over bulkier halo-analogs for enhanced ligand efficiency and metabolic stability in SAR exploration.

Molecular Formula C14H9F
Molecular Weight 196.22 g/mol
CAS No. 440-21-1
Cat. No. B1606734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluorophenanthrene
CAS440-21-1
Molecular FormulaC14H9F
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)F
InChIInChI=1S/C14H9F/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
InChIKeyACVPCMDDAOQHQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Fluorophenanthrene (CAS 440-21-1): A Key Fluorinated PAH Building Block for Advanced Synthesis and Materials Science


9-Fluorophenanthrene (CAS 440-21-1) is a fluorinated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) [1]. Its molecular formula is C14H9F, with a molecular weight of 196.22 g/mol [2]. The compound features a single fluorine atom substituted at the 9-position of the phenanthrene framework, a structural modification that imparts distinct electronic and physicochemical properties compared to the unsubstituted parent hydrocarbon and other 9-halogenated analogs [3].

Why 9-Fluorophenanthrene (CAS 440-21-1) Cannot Be Casually Substituted: A Quantitative Rationale


The specific position and identity of the halogen atom on the phenanthrene core are critical determinants of a molecule's reactivity, electronic structure, and ultimate function [1]. While other 9-halophenanthrenes (e.g., 9-chloro-, 9-bromo-, 9-iodo-) or unsubstituted phenanthrene may appear as viable alternatives in synthesis or materials design, they possess fundamentally different steric profiles and electron-withdrawing capabilities [2]. For instance, the C-F bond is significantly shorter and stronger than C-Cl, C-Br, or C-I bonds, and fluorine's unique high electronegativity combined with its small size allows for potent electronic modulation with minimal structural distortion [3]. This makes 9-fluorophenanthrene uniquely suited for applications requiring a specific balance of electronic influence and steric tolerance, where larger halogens would be detrimental or where the non-fluorinated core lacks the necessary electronic tuning. The following quantitative evidence details these precise differentiators.

Quantitative Differentiation Guide for 9-Fluorophenanthrene (CAS 440-21-1) vs. Analogs


Molecular Weight and Lipophilicity (XLogP3) vs. 9-Halogenated Analogs

Compared to its 9-chloro, 9-bromo, and 9-iodo counterparts, 9-fluorophenanthrene exhibits a significantly lower molecular weight and lower predicted lipophilicity (XLogP3), which are key parameters for optimizing pharmacokinetic properties and synthetic economy [1].

Medicinal Chemistry Physicochemical Properties ADME

Regiospecific High-Yield Synthesis from Phenanthrene-9-ol via CsSO4F

A mild, directed fluorination method using CsSO4F regiospecifically converts 9-phenanthryl alcohol to 9-fluorophenanthrene in yields exceeding 80% [1]. This represents a substantial improvement over earlier, lower-yielding methods [2].

Synthetic Methodology Fluorination Process Chemistry

Distinct 19F and 1H NMR Spectroscopic Signatures

19F NMR spectroscopy reveals a unique inter-ring H-F coupling (JHF) in 9-fluorophenanthrene that is absent in non-fluorinated or other 9-halogenated analogs, providing a clear analytical marker [1]. Furthermore, the H(10) proton shift is dominated by the high C(9)-C(10) bond order, a factor characteristic of the fluorinated system [1].

Analytical Chemistry Structural Elucidation NMR Spectroscopy

HOMO Energy Level Lowering for Enhanced Oxidative Stability

The strategic incorporation of fluorine at the 9-position lowers the energy level of the Highest Occupied Molecular Orbital (HOMO) relative to the non-fluorinated phenanthrene core . This electronic perturbation enhances resistance to aerial oxidation, a key degradation pathway for PAH-based materials.

Materials Science Organic Electronics Stability

Precursor for Advanced Functional Materials in Optoelectronics

9-Fluorophenanthrene serves as a critical synthetic intermediate for constructing more complex fluorinated phenanthrene derivatives with tailored photophysical properties [1]. These derivatives are actively investigated for applications in liquid crystal mixtures [2] and as fluorescent materials in the blue region of the visible spectrum [3].

Optoelectronics Organic Synthesis Liquid Crystals

Recommended Application Scenarios for 9-Fluorophenanthrene (CAS 440-21-1)


Medicinal Chemistry: Lead Optimization and Fragment-Based Drug Discovery

Procure 9-fluorophenanthrene for use as a low-molecular-weight, moderately lipophilic scaffold (MW 196.22, XLogP3 4.5) [1] in structure-activity relationship (SAR) studies. Its properties are favorable for exploring chemical space where smaller size and controlled lipophilicity are desired to improve ligand efficiency and metabolic stability compared to larger 9-bromo or 9-iodo analogs [1].

Analytical Chemistry and Quality Control: Use as a Certified Reference Standard

Leverage the compound's unique and well-characterized 19F and 1H NMR signature [2] to serve as a quantitative internal standard or an identity and purity control for reaction monitoring and quality assurance in fluorinated PAH synthesis and analysis. The distinct inter-ring H-F coupling provides an unambiguous spectral marker [2].

Materials Science: Synthesis of Novel Organic Semiconductors and Emitters

Employ 9-fluorophenanthrene as a key building block for constructing next-generation organic electronic materials. Its ability to enhance oxidative stability through HOMO level lowering is critical for developing durable OLED emitters and electron-transport layers. The compound is a versatile precursor to more complex fluorophenanthrene derivatives with strong blue fluorescence [3].

Advanced Organic Synthesis: Development of Chiral Ligands and Catalysts

Utilize 9-fluorophenanthrene as a starting material for synthesizing novel chiral ligands, as demonstrated by its conversion to o-fluorophenanthrene aldehydes [4]. These ligands are valuable for developing highly enantioselective catalytic processes, including rhodium-catalyzed asymmetric hydrogenation [4].

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